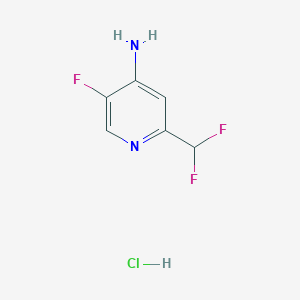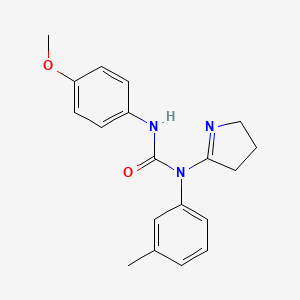
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea, also known as DPU-4, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPU-4 is a urea derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
A study detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the importance of stereochemistry in the biological activity of such compounds. The research focused on the synthesis and stereochemical determination, demonstrating the potential application of such compounds in targeting PI3 kinase for therapeutic purposes (Zecheng Chen et al., 2010).
Synthesis Methods and Characterization
Another study focused on the synthesis of a closely related compound, providing insights into the synthetic strategies and characterizations of such chemical entities. The research elaborated on different synthesis methods, achieving the final product through carbonylation reactions and confirming its structure through various spectroscopic techniques (Antonia A Sarantou & G. Varvounis, 2022).
Glycolic Acid Oxidase Inhibition
Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which share a pyrrole core with the compound of interest, investigated their role as inhibitors of glycolic acid oxidase. These compounds displayed significant inhibitory activity, suggesting their potential application in managing conditions related to glycolic acid oxidase activity (C. Rooney et al., 1983).
Corrosion Inhibition
A study explored the potential of pyrazoline derivatives, which are structurally related to the target compound, in corrosion inhibition of mild steel in hydrochloric acid solutions. The findings underscored the efficacy of these compounds in enhancing corrosion resistance, revealing their practical applications in industries facing corrosion challenges (H. Lgaz et al., 2020).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-16(13-14)22(18-7-4-12-20-18)19(23)21-15-8-10-17(24-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLHPSNIKIGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

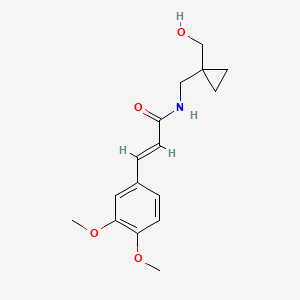
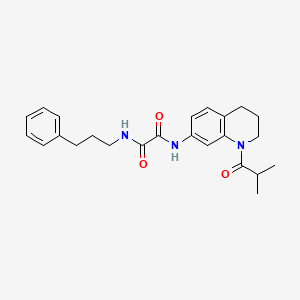
![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)
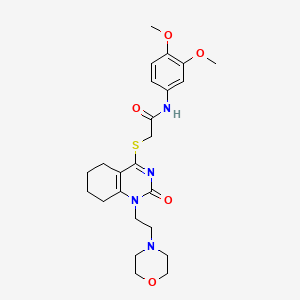
![Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2736432.png)
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)
![5-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2736436.png)
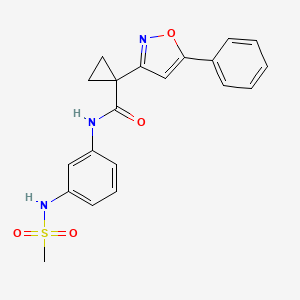
![3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2736438.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
